What are the chemical properties of Phenyl acetate-d5?
What are the chemical properties of Phenyl acetate-d5?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Phenyl acetate-d5, a deuterated isotopolog of phenyl acetate (B1210297). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Chemical and Physical Properties
Table 1: General and Physical Properties of Phenyl acetate-d5 and Phenyl Acetate
| Property | Phenyl acetate-d5 | Phenyl Acetate (for comparison) |
| Molecular Formula | C₈H₃D₅O₂ | C₈H₈O₂ |
| Molecular Weight | 141.18 g/mol | 136.15 g/mol |
| CAS Number | 22705-26-6 | 122-79-2 |
| Appearance | Clear colorless oil | Colorless liquid |
| Boiling Point | No data available | 196 °C |
| Density | No data available | 1.073 g/mL at 25 °C |
| Refractive Index | No data available | 1.501 at 20 °C |
| Purity | Typically >98% | - |
| Storage | Store at 2-8°C, protected from air and light | - |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Soluble in alcohol, ether; practically insoluble in water |
Spectroscopic Data
The spectroscopic properties of Phenyl acetate-d5 are crucial for its identification and quantification. The primary difference in its spectra compared to the unlabeled analog arises from the carbon-deuterium bonds.
Infrared (IR) and Raman Spectroscopy
The infrared and Raman spectra of Phenyl acetate-d5 have been studied and compared to its non-deuterated and acetate-deuterated (phenyl acetate-d3) counterparts. The vibrations associated with the phenyl ring are shifted to lower frequencies due to the increased mass of deuterium (B1214612) compared to hydrogen. The carbonyl stretching frequency, a prominent feature in the IR spectrum of esters, is also influenced by the isotopic substitution on the phenyl ring, providing a unique spectral signature for Phenyl acetate-d5.[1]
Mass Spectrometry (MS)
In mass spectrometry, Phenyl acetate-d5 exhibits a molecular ion peak (M+) that is 5 mass units higher than that of unlabeled phenyl acetate. This distinct mass shift is the fundamental principle behind its use as an internal standard in isotope dilution mass spectrometry. The fragmentation pattern will also show corresponding shifts for fragments containing the deuterated phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Phenyl acetate-d5 is significantly simplified compared to that of phenyl acetate. The signals corresponding to the aromatic protons are absent due to the deuterium substitution. The spectrum is dominated by a singlet for the methyl protons of the acetate group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, and the carbons of the phenyl ring. The signals for the deuterated carbons of the phenyl ring will be observed as multiplets with attenuated intensity due to C-D coupling.
Synthesis of Phenyl Acetate-d5
The synthesis of Phenyl acetate-d5 typically involves the esterification of phenol-d5 (B121304) with an acetylating agent. Several methods for the synthesis of the non-deuterated phenyl acetate can be adapted for this purpose.
Acetylation of Phenol-d5 with Acetyl Chloride
A common and efficient method involves the reaction of phenol-d5 with acetyl chloride.
Experimental Protocol:
-
In a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve phenol-d5 (1 equivalent) in a suitable solvent such as cyclohexane.
-
Slowly add acetyl chloride (1.15-1.3 equivalents) dropwise to the solution at room temperature (20 °C).
-
Stir the reaction mixture for approximately 5 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.
-
After the reaction is complete, remove the solvent and any excess acetyl chloride by distillation under normal pressure.
-
The crude Phenyl acetate-d5 is then purified by fractional distillation, collecting the fraction at the appropriate boiling point (the boiling point of non-deuterated phenyl acetate is 194-196 °C).
Acetylation of Phenol-d5 with Acetic Anhydride (B1165640)
Another widely used method employs acetic anhydride as the acetylating agent.
Experimental Protocol:
-
React phenol-d5 with sodium hydroxide (B78521) to form sodium phenoxide-d5.
-
The resulting sodium phenoxide-d5 is then treated with acetic anhydride.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the mixture is washed with water and a dilute base solution to remove unreacted phenol-d5 and acetic acid.
-
The organic layer containing Phenyl acetate-d5 is then dried and purified by distillation.
Application as an Internal Standard in Quantitative Analysis
Phenyl acetate-d5 is primarily used as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), for the determination of phenyl acetate and related compounds in various matrices. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.
General Workflow for Quantitative Analysis using Phenyl Acetate-d5 as an Internal Standard
The following diagram illustrates a typical workflow for a quantitative analysis using Phenyl acetate-d5 as an internal standard.
Caption: General workflow for quantitative analysis using Phenyl acetate-d5 as an internal standard.
Example Experimental Protocol: Quantification of a Target Analyte in a Biological Matrix using GC-MS
This protocol provides a general framework. Specific parameters such as sample volume, solvent types, and instrument conditions should be optimized for the specific analyte and matrix.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a stock solution of Phenyl acetate-d5 in the same solvent at a concentration of 1 mg/mL.
- From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.
- Prepare a working internal standard solution of Phenyl acetate-d5 at a fixed concentration.
2. Sample Preparation:
- To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add a precise volume of the Phenyl acetate-d5 working internal standard solution.
- Perform protein precipitation by adding a suitable solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A suitable capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of the analyte and internal standard.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and Phenyl acetate-d5 for enhanced sensitivity and selectivity.
4. Calibration and Quantification:
- Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte and a fixed concentration of Phenyl acetate-d5.
- Process the calibration standards using the same sample preparation procedure as the unknown samples.
- Inject the processed calibration standards and samples into the GC-MS system.
- Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of Phenyl acetate-d5 against the concentration of the analyte.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
Phenyl acetate-d5 is a valuable tool for researchers and scientists requiring accurate quantification of phenyl acetate and related compounds. Its chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an excellent internal standard for isotope dilution mass spectrometry. The synthetic routes are accessible, and its application in established analytical workflows can significantly improve the accuracy and reliability of quantitative data in various scientific disciplines, including drug metabolism studies, environmental analysis, and clinical chemistry.
